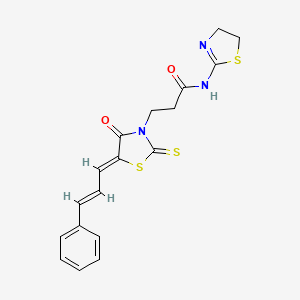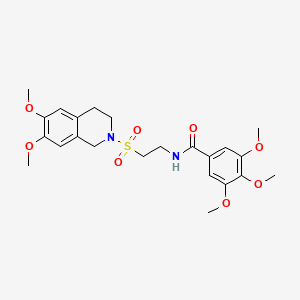
1-(2-Chlorophenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
Cancer Research and Anti-cancer Agents
Compounds structurally related to 1-(2-Chlorophenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea have been identified as potential anti-cancer agents. For instance, N,N'-diarylureas have been shown to activate eIF2α kinase, inhibit cancer cell proliferation, and may serve as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012). Similarly, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives demonstrated promising antitumor activities (Ling et al., 2008).
Corrosion Inhibition
Research has shown the effectiveness of certain urea derivatives in corrosion inhibition. The compounds studied exhibited good performance as inhibitors for mild steel corrosion in acid solutions, indicating their potential use in protecting industrial materials (Bahrami & Hosseini, 2012).
Neuroprotective Properties
Urea and thiourea derivatives have been explored for their neuroprotective properties, particularly in the context of Parkinson's disease. Some compounds showed significant antiparkinsonian activity and neuroprotective properties, highlighting their potential for developing new treatments for neurological disorders (Azam et al., 2009).
Environmental Applications
Urea derivatives have been studied for their role in the photodegradation and hydrolysis of pesticides in water, demonstrating their potential utility in environmental remediation and the safe disposal of hazardous substances (Gatidou & Iatrou, 2011).
Antimicrobial Activities
Certain quinazolinone derivatives incorporating urea groups have been synthesized and evaluated for their antimicrobial activities, offering a pathway to developing new antimicrobial agents (Patel & Shaikh, 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-14-10-21(11-14)13-8-6-12(7-9-13)19-17(22)20-16-5-3-2-4-15(16)18/h2-9,14H,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCOKQYOIDQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)

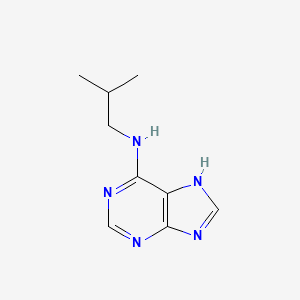
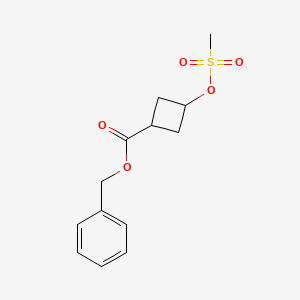
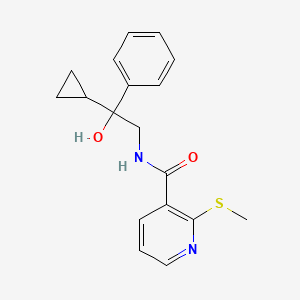
![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)



